N-(tert-Butyl)-1H-Pyrrol-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

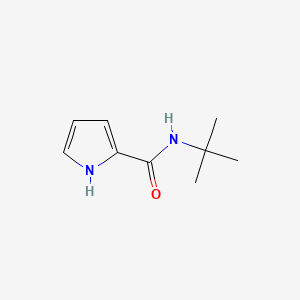

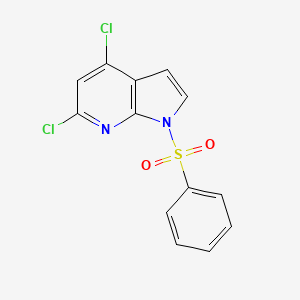

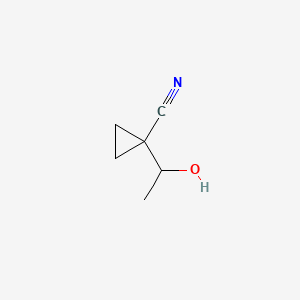

N-(tert-Butyl)-1H-pyrrole-2-carboxamide is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carboxamide group, which is a functional group derived from carboxylic acids . The tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 .

Synthesis Analysis

The synthesis of N-tert-butyl amides, which includes N-(tert-Butyl)-1H-pyrrole-2-carboxamide, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is highly efficient and can be performed under solvent-free conditions at room temperature .Molecular Structure Analysis

The molecular structure of N-(tert-Butyl)-1H-pyrrole-2-carboxamide can be analyzed using techniques such as 1H NMR spectroscopy . The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis

N-tert-butyl amides can undergo various chemical reactions. For instance, they can be synthesized via the condensation of carboxylic acids with tert-butyl amines, the oxidative amidation of alcohols, the amidation of aryl halides, or via the Ritter reaction .Wissenschaftliche Forschungsanwendungen

- Anwendungen:

- Piperidine, Pyrrolidine und Azetidine: tert-Butansulfinamid erleichtert die Synthese von strukturell diversen N-Heterocyclen über Sulfinimine. Dazu gehören Piperidine, Pyrrolidine und Azetidine, die häufig als Strukturmotive in Naturprodukten und therapeutisch anwendbaren Verbindungen vorkommen .

- Rolle: N-T-BUTYL PYRROLE-2-CARBOXAMIDE dient als Vorläufer, der selektive Derivatisierungen und den Zugang zu neuartigen Verbindungen ermöglicht. Diese erforschen chemische Räume, die die Piperidinringsysteme ergänzen.

- Chemoselektivität und Stabilität: Diese Derivate, darunter Ethyl-N-tert-butyl-4-nitrobenzolsulfonimid, zeigen Chemoselektivität und Stabilität in verschiedenen organischen Transformationen. Sie können Säuren, Alkohole und Phenole ethylieren, was sie zu wertvollen Werkzeugen in der synthetischen Chemie macht.

Asymmetrische N-Heterocyclen-Synthese über Sulfinimine

Vorläufer für neuartige Verbindungen

Sulfonimidate als Alkylierungsmittel

NMR-Studien und SNARE-Motive

Safety and Hazards

Zukünftige Richtungen

The use of tert-butyl groups in the synthesis of complex N-containing molecules has attracted extensive attention in recent years . The unique structural features of these groups show differential reactivity under different reaction conditions, leading to the construction of a diverse array of complex N-containing molecules . This suggests that N-(tert-Butyl)-1H-pyrrole-2-carboxamide and similar compounds could have potential applications in various fields of organic chemistry.

Wirkmechanismus

Target of Action

N-(tert-Butyl)-1H-pyrrole-2-carboxamide, also known as N-T-BUTYL PYRROLE-2-CARBOXAMIDE, is a complex compound with a variety of potential targets. While specific information about this compound is limited, similar compounds have been shown to target enzymes such as Sterol 14-alpha demethylase (CYP51) in Candida spp . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Based on the action of similar compounds, it may inhibit the function of its target enzyme, thereby disrupting the biosynthesis of ergosterol . This disruption could lead to alterations in the cell membrane’s structure and function, potentially leading to cell death .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, given its potential target. Ergosterol is crucial for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting the function of Sterol 14-alpha demethylase (CYP51), the compound could disrupt the production of ergosterol, leading to detrimental effects on the cell membrane and ultimately, cell viability .

Pharmacokinetics

Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The primary result of the compound’s action would likely be the disruption of cell membrane integrity in fungal cells due to the inhibition of ergosterol biosynthesis . This could lead to cell death, providing a potential mechanism for antifungal activity .

Eigenschaften

IUPAC Name |

N-tert-butyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h4-6,10H,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSXLMHGJDKOQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681990 |

Source

|

| Record name | N-tert-Butyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228957-04-7 |

Source

|

| Record name | N-(1,1-Dimethylethyl)-1H-pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B577653.png)

![[2,4'-Bipyridine]-6-carboxylic acid](/img/structure/B577660.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine](/img/structure/B577667.png)

![(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate](/img/structure/B577669.png)

![7-benzyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxylic acid](/img/no-structure.png)